molecular formula C7H16S B13300870 5-Methylhexane-2-thiol

5-Methylhexane-2-thiol

Cat. No.: B13300870
M. Wt: 132.27 g/mol
InChI Key: NLMTWSIPPXEZJG-UHFFFAOYSA-N
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Description

5-Methylhexane-2-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. Thiols are known for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is a branched alkane with a thiol group, making it a valuable subject of study in organic chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylhexane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with sodium hydrosulfide (NaSH). For instance, 5-methylhexane-2-bromide can react with NaSH to produce this compound . Another approach uses thiourea as a nucleophilic sulfur source, which reacts with the alkyl halide to form an alkyl isothiourea salt. This intermediate is then hydrolyzed to yield the desired thiol .

Industrial Production Methods: In industrial settings, the production of thiols often involves large-scale nucleophilic substitution reactions. The use of thiourea is particularly advantageous due to its ability to prevent the formation of unwanted by-products, such as sulfides .

Chemical Reactions Analysis

Types of Reactions: 5-Methylhexane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reduction: Hydrochloric acid, zinc.

    Substitution: Alkyl halides, sodium hydrosulfide, thiourea.

Major Products:

    Oxidation: Disulfides, sulfinic acids, sulfonic acids.

    Reduction: Thiols.

    Substitution: Thioethers (sulfides).

Mechanism of Action

The mechanism of action of 5-Methylhexane-2-thiol involves its sulfhydryl group, which can participate in various biochemical reactions. Thiols can act as nucleophiles, attacking electrophilic centers in other molecules. This property is utilized in the formation of thioethers and disulfides. Additionally, thiols can undergo oxidation-reduction reactions, playing a role in maintaining the redox balance within cells .

Comparison with Similar Compounds

    Ethanethiol (C2H5SH): A simple thiol with a strong odor, used as an odorant in natural gas.

    Butanethiol (C4H9SH): Another thiol with a strong odor, used in the synthesis of pharmaceuticals and agrochemicals.

    Hexanethiol (C6H13SH): A thiol used in organic synthesis and as a flavoring agent.

Uniqueness of 5-Methylhexane-2-thiol: this compound is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of a methyl group on the hexane chain can affect the compound’s boiling point, solubility, and odor compared to its linear counterparts .

Properties

Molecular Formula

C7H16S

Molecular Weight

132.27 g/mol

IUPAC Name

5-methylhexane-2-thiol

InChI

InChI=1S/C7H16S/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3

InChI Key

NLMTWSIPPXEZJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)S

Origin of Product

United States

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